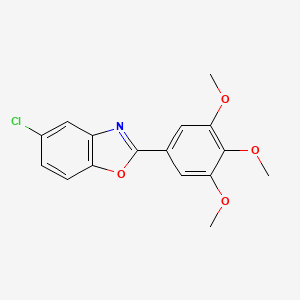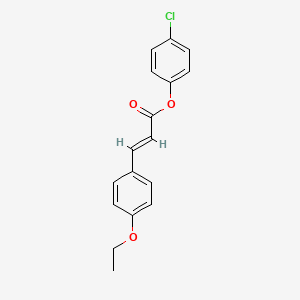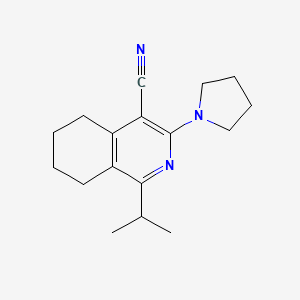
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole, also known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been found to modulate various biochemical and physiological processes. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation. Moreover, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been found to reduce the levels of vascular endothelial growth factor, a protein that promotes angiogenesis.
Advantages and Limitations for Lab Experiments
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been found to have low toxicity in animal models. However, one limitation of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anti-cancer agents. Additionally, the exploration of its effects on other physiological processes such as wound healing and neuroprotection could provide new insights into its therapeutic potential.
Synthesis Methods
The synthesis of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole involves the reaction of 3,4,5-trimethoxyaniline with 2-chlorobenzoic acid in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. This synthesis method has been optimized to yield high purity and high yield of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole.
Scientific Research Applications
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In vitro studies have shown that 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also demonstrated its anti-tumor effects in animal models.
properties
IUPAC Name |
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-19-13-6-9(7-14(20-2)15(13)21-3)16-18-11-8-10(17)4-5-12(11)22-16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAKKHOTAQDFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5631664.png)
![N-(2-furylmethyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5631670.png)
![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)


![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)
![1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1,4-diazepan-5-one](/img/structure/B5631714.png)


![8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5631729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
